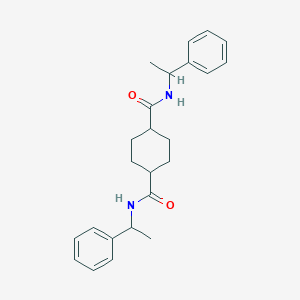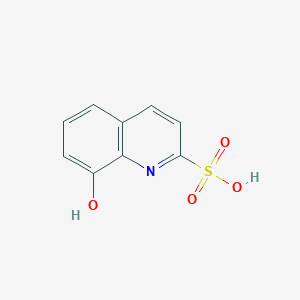
N-(2-tert-butyl-4,6-dimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-tert-butyl-4,6-dimethylphenyl)acetamide, also known as Tert-butylphenylacetamide (TPA), is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. TPA is a white crystalline powder that is soluble in most organic solvents and is commonly used as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of TPA is not well understood, but it is believed to act as a modulator of GABA(A) receptors. GABA(A) receptors are ionotropic receptors that mediate the inhibitory effects of the neurotransmitter GABA in the central nervous system. TPA has been shown to enhance the activity of GABA(A) receptors, which may explain its anxiolytic and sedative effects.
Biochemical and Physiological Effects:
TPA has been shown to have anxiolytic and sedative effects in animal models. It has also been shown to have anticonvulsant and antinociceptive effects. TPA has been shown to enhance the activity of GABA(A) receptors, which may explain its effects on anxiety, sedation, and pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of TPA is its relatively simple synthesis and availability. TPA is also stable under normal laboratory conditions and can be stored for extended periods of time. However, TPA has limited solubility in water, which may limit its use in aqueous systems. Additionally, the mechanism of action of TPA is not well understood, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on TPA. One area of interest is the development of new synthetic methods for TPA and related compounds. Another area of interest is the investigation of the mechanism of action of TPA and its effects on GABA(A) receptors. Additionally, TPA may have potential applications in the development of new anxiolytic and sedative drugs. Further research is needed to fully understand the potential applications of TPA in various fields.
In conclusion, TPA is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. TPA has been extensively studied for its potential applications in organic synthesis, material science, and pharmacology. TPA has been shown to have anxiolytic and sedative effects in animal models and has potential applications in the development of new drugs. Further research is needed to fully understand the potential applications of TPA in various fields.
Synthesemethoden
TPA can be synthesized through a multistep process starting with the reaction of tert-butylbenzene with acetic anhydride to form tert-butylphenylacetate. This product is then hydrolyzed with hydrochloric acid to form TPA. The synthesis of TPA is relatively simple and can be achieved using standard laboratory techniques.
Wissenschaftliche Forschungsanwendungen
TPA has been extensively studied for its potential applications in various fields, including organic synthesis, material science, and pharmacology. It has been used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. TPA has also been used as a building block in the preparation of polymers and other materials.
Eigenschaften
Produktname |
N-(2-tert-butyl-4,6-dimethylphenyl)acetamide |
|---|---|
Molekularformel |
C14H21NO |
Molekulargewicht |
219.32 g/mol |
IUPAC-Name |
N-(2-tert-butyl-4,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C14H21NO/c1-9-7-10(2)13(15-11(3)16)12(8-9)14(4,5)6/h7-8H,1-6H3,(H,15,16) |
InChI-Schlüssel |
FVHRNYIVAVWDKU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)NC(=O)C)C |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)NC(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[4-(1-Azepanylcarbonyl)cyclohexyl]carbonyl}azepane](/img/structure/B261455.png)



![N-[(3-fluoro-4-methylphenyl)carbamothioyl]biphenyl-4-carboxamide](/img/structure/B261460.png)

![2-(4-bromo-2-chlorophenoxy)-N-[4-(tert-butylsulfamoyl)phenyl]acetamide](/img/structure/B261462.png)
![2-(3,5-dimethylphenoxy)-N-(2-{[(3,5-dimethylphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B261463.png)
![2-(4-isopropylphenoxy)-N-(2-{[(4-isopropylphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B261464.png)
![2-(2,6-dimethylphenoxy)-N-(2-{[(2,6-dimethylphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B261465.png)
![4-[Cyclohexyl(methyl)amino]-4-oxo-2-butenoic acid](/img/structure/B261472.png)

![Ethyl 4-[(2,4-dimethylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B261475.png)
